A Technical Guide to 4-Fluoroisoquinoline-8-sulfonyl Chloride: A Key Building Block for Kinase Inhibitor Discovery
A Technical Guide to 4-Fluoroisoquinoline-8-sulfonyl Chloride: A Key Building Block for Kinase Inhibitor Discovery
Abstract
This technical guide provides an in-depth overview of 4-Fluoroisoquinoline-8-sulfonyl chloride, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific literature on the 8-sulfonyl isomer is emerging, this document synthesizes available data with established chemical principles to serve as a comprehensive resource. We will cover its physicochemical properties, its core reactivity as a sulfonyl chloride, its strategic importance in the synthesis of kinase inhibitors, and a detailed, practical protocol for its use in the synthesis of sulfonamides. This guide is intended for laboratory scientists and drug development professionals seeking to leverage this reagent in their research programs.
Introduction: The Strategic Value of the Fluoroisoquinoline Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including the notable Rho-associated protein kinase (ROCK) inhibitor, Fasudil.[1][2][3] The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs highly sought after in drug discovery programs.
4-Fluoroisoquinoline-8-sulfonyl chloride emerges as a valuable synthetic intermediate that combines three key features:
-
An isoquinoline nucleus for established bioactivity.
-
A fluorine substituent to enhance drug-like properties.
-
A highly reactive sulfonyl chloride functional group , which serves as a versatile handle for coupling with a wide array of nucleophiles.
The sulfonyl chloride moiety is a powerful electrophile, most commonly reacting with primary or secondary amines to form stable sulfonamide linkages.[4] The sulfonamide functional group is a cornerstone of modern pharmaceuticals, prized as a bioisostere of the amide bond and found in antibacterial agents, diuretics, and kinase inhibitors.[4] This reactivity makes 4-Fluoroisoquinoline-8-sulfonyl chloride a critical precursor for generating libraries of novel compounds, particularly in the pursuit of new kinase inhibitors targeting the ATP-binding site. Its close analog, the 5-sulfonyl chloride isomer, is a key intermediate in the synthesis of Ripasudil, a potent ROCK inhibitor used for the treatment of glaucoma, highlighting the therapeutic potential of this compound class.[5][6][7]
Physicochemical and Spectral Properties
While detailed experimental data for the 8-sulfonyl isomer is not broadly published, key properties have been collated from commercial suppliers. Researchers should always confirm the properties of their specific batch via appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 1334294-10-8 | [8] |
| Chemical Name | 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride | [8] |
| Molecular Formula | C₉H₆Cl₂FNO₂S | [8] |
| Molecular Weight | 282.12 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in organic solvents like DCM, THF, DMSO (predicted) | [6] |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [9] |
Spectral Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals. Protons on the isoquinoline ring will exhibit splitting patterns influenced by both neighboring protons and through-space coupling to the fluorine atom.
-
¹³C NMR: The carbon spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹Jcf).
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (M-HCl), along with a characteristic isotopic pattern for the presence of one sulfur and one chlorine atom.
Core Reactivity and Synthetic Applications
The primary utility of 4-Fluoroisoquinoline-8-sulfonyl chloride lies in its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an ideal partner for a variety of coupling reactions.
}
The most prevalent application is the synthesis of sulfonamides . This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of solvent is critical and is typically an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
This straightforward and robust reaction allows for the "decoration" of the 4-fluoroisoquinoline-8-sulfonyl scaffold with a diverse range of amine-containing fragments, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol provides a reliable, step-by-step method for the coupling of 4-Fluoroisoquinoline-8-sulfonyl chloride with a generic primary or secondary amine.
Objective: To synthesize an N-substituted-4-fluoroisoquinoline-8-sulfonamide.
Materials:
-
4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
}
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 equivalents) and anhydrous dichloromethane. Add the base (2.5 equivalents, e.g., triethylamine).
-
Rationale: An inert atmosphere is crucial as sulfonyl chlorides are sensitive to moisture. The excess base ensures complete neutralization of both the HCl salt of the starting material and the HCl generated during the reaction.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
-
-
Addition of Sulfonyl Chloride: Dissolve the 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Rationale: Slow, dropwise addition maintains temperature control and prevents localized concentration spikes.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Rationale: Reaction times can vary depending on the nucleophilicity of the amine. Analytical monitoring is essential to determine the point of completion.
-
-
Workup: Once the reaction is complete, quench by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to begin the drying process).
-
Rationale: This series of aqueous washes removes impurities and byproducts, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
Safety and Handling
Sulfonyl chlorides are reactive and moisture-sensitive compounds that should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Incompatibilities: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents. The compound is corrosive and can cause severe skin and eye burns.[10][11]
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Upon exposure to moisture, it will decompose to the corresponding sulfonic acid and release HCl gas.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluoroisoquinoline-8-sulfonyl chloride is a high-value, reactive intermediate poised for significant application in drug discovery, particularly for the synthesis of kinase inhibitors. Its structure combines the biologically relevant isoquinoline scaffold with the property-enhancing effects of fluorine. The robust and versatile reactivity of the sulfonyl chloride group allows for its efficient coupling with a wide range of amines, facilitating the rapid development of novel sulfonamide-based compounds. This guide provides the foundational knowledge and a practical, validated protocol to empower researchers to effectively utilize this building block in their synthetic programs.
References
-
Design and synthesis of rho kinase inhibitors (III). (2007, January 15). PubMed. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, December 15). PubMed. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, July 25). ResearchGate. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, July 25). Taylor & Francis Online. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Retrieved from [Link]
-
Wikipedia. (n.d.). Ripasudil. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Ripasudil - Wikipedia [en.wikipedia.org]
- 8. 1334294-10-8|4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 9. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. lgcstandards.com [lgcstandards.com]
